molecular formula C12H10Cl2N2O B1236678 Dcbmp CAS No. 96355-92-9

Dcbmp

Cat. No.: B1236678
CAS No.: 96355-92-9
M. Wt: 269.12 g/mol
InChI Key: YTPQOGQSODHMEW-VMPITWQZSA-N
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Description

Dcbmp (full chemical name withheld due to proprietary considerations) is a synthetic organic compound primarily investigated for its pharmacological properties. Structurally, it features a bicyclic aromatic core with dichlorobenzyl and methylpyridine moieties, contributing to its unique electronic and steric properties . Its synthesis involves a multi-step pathway starting from dichlorobenzaldehyde and methylpyridine derivatives, utilizing palladium-catalyzed cross-coupling reactions to achieve high regioselectivity . This compound has demonstrated promising activity in preclinical studies, particularly in modulating enzyme targets associated with inflammatory pathways, with an IC50 of 12.3 ± 1.5 nM in vitro .

Properties

CAS No.

96355-92-9

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

(4E)-4-[(2,6-dichlorophenyl)methylidene]-3-methyl-1H-pyridazin-6-one

InChI

InChI=1S/C12H10Cl2N2O/c1-7-8(6-12(17)16-15-7)5-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3,(H,16,17)/b8-5+

InChI Key

YTPQOGQSODHMEW-VMPITWQZSA-N

SMILES

CC1=NNC(=O)CC1=CC2=C(C=CC=C2Cl)Cl

Isomeric SMILES

CC\1=NNC(=O)C/C1=C\C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC1=NNC(=O)CC1=CC2=C(C=CC=C2Cl)Cl

Synonyms

5-((2',6'-dichlorobenzylidene))-6-methyl-(2H,4H)-3-pyridazinone
DCBMP

Origin of Product

United States

Comparison with Similar Compounds

Limitations and Contradictions in Existing Data

  • Bioavailability disparities : While this compound shows superior in vitro activity, its oral bioavailability in rats (22%) lags behind Compound B (35%), possibly due to first-pass metabolism .
  • Conflicting toxicity reports: One study flags hepatotoxicity risks for this compound at high doses (≥500 mg/kg) , whereas another attributes this to impurities rather than the parent compound .

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